molecular formula C28H26O3 B14145403 2-methyl-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione CAS No. 300587-42-2

2-methyl-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione

Cat. No.: B14145403
CAS No.: 300587-42-2
M. Wt: 410.5 g/mol
InChI Key: KYPLTYRYYQYRGJ-UHFFFAOYSA-N
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Description

2-methyl-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione is an organic compound belonging to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

The synthesis of 2-methyl-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione involves several steps. One common synthetic route includes the reaction of 4-propylbenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to cyclization using a suitable catalyst to form the indene ring structure.

Chemical Reactions Analysis

2-methyl-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

2-methyl-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory responses .

Comparison with Similar Compounds

2-methyl-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione can be compared with other benzanilides and indene derivatives. Similar compounds include:

  • 2-methyl-4-phenyl-2H-indene-1,3-dione
  • 3-oxo-1-phenyl-3-(4-methylphenyl)propyl-indene-1,3(2H)-dione
  • 4-propyl-2-methyl-2H-indene-1,3-dione

These compounds share structural similarities but differ in their substituent groups, which can lead to variations in their chemical reactivity and biological activities .

Properties

CAS No.

300587-42-2

Molecular Formula

C28H26O3

Molecular Weight

410.5 g/mol

IUPAC Name

2-methyl-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]indene-1,3-dione

InChI

InChI=1S/C28H26O3/c1-3-9-19-14-16-21(17-15-19)25(29)18-24(20-10-5-4-6-11-20)28(2)26(30)22-12-7-8-13-23(22)27(28)31/h4-8,10-17,24H,3,9,18H2,1-2H3

InChI Key

KYPLTYRYYQYRGJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2)C3(C(=O)C4=CC=CC=C4C3=O)C

Origin of Product

United States

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